Cas no 1128-40-1 (Methyl a-D-fucopyranoside)
Methyl a-D-fucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- a-D-Galactopyranoside, methyl6-deoxy-
- 1-OMe-alpha-D-Fuc
- METHYL ALPHA-D-FUCOPYRANOSIDE
- Methyl-6-deoxy-alpha-D-galactopyranoside
- MFCD03701350
- METHYL .ALPHA.-D-FUCOPYRANOSIDE
- DTXSID20450023
- (2S,3R,4S,5R,6R)-2-METHOXY-6-METHYLOXANE-3,4,5-TRIOL
- methyl alpha-d-fucoside
- alpha-D-Galactopyranoside, methyl 6-deoxy-
- Methyl a-D-fucopyranoside
- UNII-UY4AG0IAQ4
- Methyl
- METHYL 6-DEOXY-.ALPHA.-D-GALACTOPYRANOSIDE
- Methyl alpha-D-rhamnopyranoside
- A-D-fucopyranoside
- SCHEMBL767128
- .ALPHA.-D-GALACTOPYRANOSIDE, METHYL 6-DEOXY-
- UY4AG0IAQ4
- BS-25107
- CS-0207605
- (2S,3R,4S,5R,6R)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
- METHYL .ALPHA.-D-RHAMNOPYRANOSIDE
- Methyl 6-deoxy-alpha-D-galactopyranoside
- W-200846
- 1128-40-1
-
- MDL: MFCD03701350
- Inchi: 1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m1/s1
- InChI Key: OHWCAVRRXKJCRB-PZRMXXKTSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1C)O)O)O)OC
Computed Properties
- Exact Mass: 178.08412354g/mol
- Monoisotopic Mass: 178.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.6
- Topological Polar Surface Area: 79.2Ų
Methyl a-D-fucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M208125-500mg |
Methyl a-D-fucopyranoside |
1128-40-1 | 500mg |
$ 310.00 | 2022-06-04 | ||
| TRC | M208125-1000mg |
Methyl a-D-fucopyranoside |
1128-40-1 | 1g |
$ 515.00 | 2022-06-04 | ||
| TRC | M208125-5000mg |
Methyl a-D-fucopyranoside |
1128-40-1 | 5g |
$ 2060.00 | 2022-06-04 | ||
| Chemenu | CM486136-1g |
(2S,3R,4S,5R,6R)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol |
1128-40-1 | 95% | 1g |
$294 | 2023-03-07 | |
| abcr | AB176145-1 g |
Methyl-6-deoxy-alpha-D-galactopyranoside |
1128-40-1 | 1 g |
€188.10 | 2023-07-20 | ||
| abcr | AB176145-5 g |
Methyl-6-deoxy-alpha-D-galactopyranoside |
1128-40-1 | 5 g |
€636.90 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278275-250mg |
Methyl α-D-fucopyranoside |
1128-40-1 | 95+% | 250mg |
¥1846.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278275-1g |
Methyl α-D-fucopyranoside |
1128-40-1 | 95+% | 1g |
¥4621.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278275-5g |
Methyl α-D-fucopyranoside |
1128-40-1 | 95+% | 5g |
¥17690.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278275-10g |
Methyl α-D-fucopyranoside |
1128-40-1 | 95+% | 10g |
¥32678.00 | 2024-08-09 |
Methyl a-D-fucopyranoside Suppliers
Methyl a-D-fucopyranoside Related Literature
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1. NotesF. Cramer,G. W. Kenner,N. A. Hughes,Alexander Todd,R. J. Wicker,S. J. Branch,Brynmor Jones,M. F. Ansell,D. A. Thomas,B. M. A. De Surville,D. E. A. Rivett,D. A. Sutton,P. C. Jocelyn,R. H. Burnell,W. I. Taylor,C. L. Arcus,P. A. Hallgarten,L. Hough,Mahmoud I. Taha,Muriel L. Hardy-Klein,E. S. Lane,I. L. Finar,G. H. Lord,John Honeyman,Theo. C. Stening,D. C. Bradley,B. Harder,F. Hudswell,M. J. Frazer,S. S. Nigam,B. C. L. Weedon,J. A. Kerr,A. F. Trotman-Dickenson,A. G. Sharpe,D. B. Wakefield,W. Davies,A. V. Robertson J. Chem. Soc. 1957 3297
Additional information on Methyl a-D-fucopyranoside
Methyl a-D-Fucopyranoside: A Comprehensive Overview
Methyl a-D-fucopyranoside, with the CAS number 1128-40-1, is a naturally occurring compound that has garnered significant attention in various fields, including food science, cosmetics, and pharmaceuticals. This compound is a methylated derivative of a-D-fucopyranose, a six-membered ring sugar derivative. Its unique chemical structure and functional properties make it an essential component in numerous applications.
Methyl a-D-fucopyranoside is classified as a methyl glycoside, which means it consists of a sugar moiety (in this case, a-D-fucopyranose) attached to a methyl group via glycosidic bonds. The a-D-fucopyranose ring structure is characterized by its anomeric carbon, which plays a crucial role in determining the compound's reactivity and stability. The methylation at the anomeric position significantly influences the compound's physical and chemical properties, making it more resistant to enzymatic degradation compared to its non-methylated counterpart.
Recent studies have highlighted the potential of methyl a-D-fucopyranoside in the development of novel functional foods and nutraceuticals. Researchers have explored its role as a prebiotic agent, which can selectively stimulate the growth of beneficial gut microbiota. This property is particularly valuable in addressing gut health issues and enhancing overall digestive well-being. Moreover, the compound has been investigated for its potential anti-inflammatory and antioxidant activities, which could be harnessed in the formulation of health supplements and skincare products.
In the cosmetics industry, methyl a-D-fucopyranoside has been recognized for its moisturizing and skin-replenishing properties. Its ability to form stable emulsions and enhance product texture makes it an ideal ingredient in high-end skincare formulations. Recent advancements in nanotechnology have enabled the encapsulation of this compound within lipid nanoparticles, thereby improving its bioavailability and efficacy when applied topically.
The synthesis of methyl a-D-fucopyranoside typically involves either enzymatic catalysis or chemical methods. Enzymatic approaches utilize specific glycosyltransferases to facilitate the transfer of the methyl group onto the sugar backbone. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production. On the other hand, chemical synthesis often employs protection-deprotection strategies to achieve the desired glycosidic bond formation. While this method offers greater control over the product's stereochemistry, it may require harsher reaction conditions.
Recent research has also focused on the application of methyl a-D-fucopyranoside in drug delivery systems. Its biocompatibility and ability to form self-assembled structures have made it a promising candidate for encapsulating hydrophobic drugs. Studies have demonstrated that nanoparticles composed of this compound can enhance drug solubility and improve targeted delivery to specific tissues, thereby reducing systemic side effects.
In terms of safety and regulatory compliance, methyl a-D-fucopyranoside has been classified as Generally Recognized As Safe (GRAS) by regulatory authorities when used at appropriate levels in food and cosmetic products. However, it is crucial to adhere to recommended usage levels to ensure consumer safety and avoid potential adverse effects.
From an environmental perspective, researchers are exploring sustainable methods for producing methyl a-D-fucopyranoside using renewable resources. Biotechnological approaches involving microbial fermentation are being investigated as eco-friendly alternatives to traditional synthesis methods. These advancements not only reduce reliance on non-renewable resources but also contribute to lowering the carbon footprint associated with its production.
In conclusion, methyl a-D-fucopyranoside (CAS No: 1128-40-1) stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical properties, combined with recent scientific breakthroughs, position it as a key ingredient in innovative product formulations. As research continues to uncover new potentials for this compound, its role in advancing health and wellness solutions is expected to grow significantly.
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